N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
Overview
Description
N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a chlorine atom at the 6-position and an acetamide group linked to a trifluoromethoxy-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:
Formation of 6-Chloropyridazin-3-yl Derivative: The starting material, 6-chloropyridazine, undergoes a series of reactions to introduce the desired functional groups.
Coupling Reaction: The 6-chloropyridazin-3-yl derivative is then coupled with 2-(3-(trifluoromethoxy)phenyl)acetamide under specific conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group.
Reduction: Reduction reactions may target the pyridazine ring or the acetamide group.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The trifluoromethoxy group enhances its binding affinity and specificity.
Comparison with Similar Compounds
- N-(6-Chloropyridazin-3-yl)-N,N-dimethylethanimidamide
- 3-(6-Chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole acetonitrile
Comparison:
- N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide stands out due to its trifluoromethoxy group, which imparts unique electronic properties and enhances its reactivity and binding affinity compared to similar compounds.
- The presence of the acetamide group also differentiates it from other derivatives, providing distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-10-4-5-11(20-19-10)18-12(21)7-8-2-1-3-9(6-8)22-13(15,16)17/h1-6H,7H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJIWCBWBCKGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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